Cas no 1932131-65-1 ((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid)
![(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/1932131-65-1x500.png)
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- (3R,4S)-1-((Benzyloxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylic acid
- starbld0043291
- (3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid
-
- インチ: 1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m1/s1
- InChIKey: ZPDUEFCWDPJFBV-ZIAGYGMSSA-N
- SMILES: O(C(C)(C)C)C(N[C@@H]1CN(C(=O)OCC2C=CC=CC=2)C[C@H]1C(=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 26
- 回転可能化学結合数: 7
- 複雑さ: 524
- トポロジー分子極性表面積: 105
- XLogP3: 2.2
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-250MG |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 250MG |
¥ 5,121.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-5G |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 5g |
¥ 38,412.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-100mg |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 100mg |
¥3201.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-250.0mg |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 250.0mg |
¥5121.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-250mg |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 250mg |
¥5121.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-500.0mg |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 500.0mg |
¥8540.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-500mg |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 500mg |
¥8540.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-100MG |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 100MG |
¥ 3,201.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-1G |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 1g |
¥ 12,804.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ4747-100.0mg |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid |
1932131-65-1 | 95% | 100.0mg |
¥3201.0000 | 2024-08-03 |
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid 関連文献
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
3. Back matter
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acidに関する追加情報
Introduction to (3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic Acid (CAS No. 1932131-65-1)
(3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid, with the CAS number 1932131-65-1, is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential applications in drug development. The unique stereochemistry and functional groups present in this molecule make it a valuable intermediate in the synthesis of more complex pharmacophores.
The structure of (3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid features a chiral pyrrolidine core, which is a critical aspect for its biological activity. The presence of both benzyloxy and tert-butoxycarbonyl (Boc) protecting groups on the molecule highlights its utility as a building block in peptide and protein synthesis. These protecting groups are essential for controlling the reactivity of the molecule during synthetic processes, ensuring high selectivity and yield.
In recent years, there has been growing interest in pyrrolidine derivatives due to their role as key intermediates in the development of novel therapeutic agents. The stereochemistry of these compounds, particularly the absolute configuration at the chiral centers, plays a crucial role in determining their biological efficacy. Studies have shown that compounds with specific stereochemical arrangements can exhibit enhanced binding affinity to biological targets, leading to improved pharmacological outcomes.
One of the most compelling aspects of (3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid is its potential application in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The pyrrolidine scaffold provides a stable framework that can be modified to create molecules with tailored properties.
Recent research has demonstrated the utility of this compound in the development of inhibitors targeting enzyme-catalyzed reactions. Enzymes are critical biological catalysts involved in numerous metabolic pathways, and inhibiting their activity can lead to therapeutic benefits. For instance, studies have shown that pyrrolidine-based inhibitors can effectively target proteases and kinases, which are implicated in various diseases such as cancer and inflammation.
The use of protecting groups like benzyloxy and Boc is particularly important in multi-step synthetic routes where selective modification is required. The benzyloxy group provides an orthogonal protection strategy that can be selectively removed under mild conditions without affecting other functional groups. This feature makes (3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid a versatile tool for synthetic chemists working on complex molecular architectures.
Advances in computational chemistry have also contributed to the understanding of how structural features influence biological activity. Molecular modeling studies have revealed that the specific arrangement of atoms in this compound enhances its interactions with biological targets. These insights have guided medicinal chemists in designing next-generation analogs with improved pharmacokinetic profiles.
The synthesis of chiral compounds like (3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid often involves complex reaction sequences that require precise control over reaction conditions. Catalytic asymmetric methods have emerged as powerful tools for achieving high enantioselectivity without relying on expensive chiral auxiliaries. Such methodologies align well with green chemistry principles by reducing waste and improving atom economy.
In conclusion, (CAS No. 1932131-65-1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as an intermediate in peptidomimetic synthesis and enzyme inhibition underscores its importance in drug discovery efforts. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this will remain indispensable tools for medicinal chemists seeking to develop novel therapeutics.
1932131-65-1 ((3R,4S)-1-[(benzyloxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid) Related Products
- 858127-11-4(trans Resveratrol 3-Sulfate Sodium Salt)
- 921554-67-8(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-7-methoxy-1-benzofuran-2-carboxamide)
- 923250-01-5(N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-3-methylbenzamide)
- 1803711-15-0(2,6-Dibromo-4-(difluoromethoxy)benzonitrile)
- 2122-68-1(Propyl 2-(1H-indol-3-yl)acetate)
- 1378285-07-4(1-Methyl-2,3-dihydroindole-5-carbonyl chloride)
- 1803571-41-6(1-(Pyridazin-3-yl)piperidin-4-amine dihydrochloride)
- 2138393-19-6(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)
- 1936593-49-5(1-(6-methylpyridin-2-yl)methylcyclopropane-1-carbaldehyde)
- 1343715-40-1(Methyl 2-(methylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
